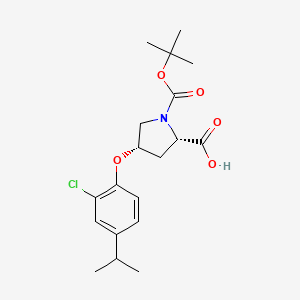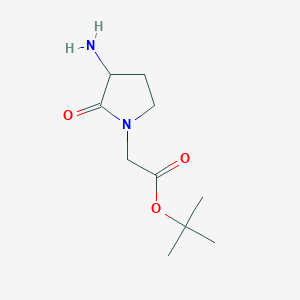
Acide 4-fluoro-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
“4-fluoro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H3FN2O2 . It is a type of pyrazole, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as “4-fluoro-1H-pyrazole-3-carboxylic acid”, has been the subject of many studies. A review of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms .
Molecular Structure Analysis
The molecular structure of “4-fluoro-1H-pyrazole-3-carboxylic acid” is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and a carboxylic acid group . The presence of the fluorine atom in the pyrazole ring can significantly influence the properties of the compound .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-fluoro-1H-pyrazole-3-carboxylic acid”, have been studied for their reactivity in various chemical reactions . For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-1H-pyrazole-3-carboxylic acid” are influenced by its molecular structure . For example, the presence of the fluorine atom can affect the compound’s reactivity, stability, and other properties .
Applications De Recherche Scientifique
Applications antimicrobiennes
Acide 4-fluoro-1H-pyrazole-3-carboxylique : les dérivés ont été explorés pour leur potentiel en tant qu'agents antimicrobiens. Le cycle pyrazole est connu pour faire partie de divers composés présentant des activités antibactériennes et antifongiques significatives. Ces dérivés peuvent être conçus pour cibler des voies microbiennes spécifiques, ce qui pourrait conduire au développement de nouvelles classes d'antibiotiques efficaces contre les souches résistantes .
Propriétés anti-inflammatoires et analgésiques
Le groupement pyrazole est une caractéristique commune dans de nombreux médicaments anti-inflammatoires non stéroïdiens (AINS). La recherche sur les dérivés de l'This compound pourrait conduire à la découverte de nouveaux AINS offrant des profils de sécurité et une efficacité améliorés. De plus, ces composés peuvent présenter des propriétés analgésiques, procurant un soulagement de la douleur sans les effets indésirables associés aux opioïdes .
Recherche anticancéreuse
Les dérivés du pyrazole sont étudiés pour leurs propriétés anticancéreuses. Ils peuvent agir en tant qu'inhibiteurs de kinases, perturbant les voies de signalisation des cellules cancéreuses. L'This compound pourrait servir de précurseur pour la synthèse de composés qui ciblent sélectivement les cellules tumorales, minimisant les dommages aux tissus sains .
Activité antidiabétique
Les composés contenant le cycle pyrazole se sont montrés prometteurs dans le traitement du diabète. Ils peuvent fonctionner en tant qu'inhibiteurs d'enzymes telles que l'alpha-glucosidase ou la dipeptidyl peptidase-IV, qui sont impliquées dans le métabolisme du glucose. Les dérivés de l'This compound pourraient conduire au développement de nouveaux médicaments antidiabétiques avec moins d'effets secondaires .
Effets neuroprotecteurs et antidépresseurs
La recherche indique que les dérivés du pyrazole peuvent avoir des effets neuroprotecteurs, potentiellement utiles dans le traitement des maladies neurodégénératives. De plus, certains dérivés présentent une activité antidépressive, qui pourrait être exploitée pour créer des traitements plus efficaces contre la dépression et les troubles de l'humeur connexes .
Produits chimiques agricoles
La structure du pyrazole se retrouve dans divers produits chimiques agricoles, notamment les herbicides, les insecticides et les fongicides. Des dérivés de l'This compound pourraient être synthétisés pour développer de nouveaux produits chimiques agricoles plus respectueux de l'environnement et qui ciblent les ravageurs de manière plus sélective .
Mécanisme D'action
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in biochemical pathways. For example, some pyrazole derivatives are known to inhibit the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and other mediators of inflammation .
The pharmacokinetics of pyrazole derivatives, like all drugs, involves absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors including the chemical structure of the compound, the route of administration, and the patient’s physiological condition .
The action of pyrazole derivatives can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body .
Safety and Hazards
The safety and hazards associated with “4-fluoro-1H-pyrazole-3-carboxylic acid” can depend on various factors, including the specific conditions of use . For example, the compound’s Material Safety Data Sheet (MSDS) provides information on its potential hazards, safe handling procedures, and emergency response measures .
Orientations Futures
The future directions for research on “4-fluoro-1H-pyrazole-3-carboxylic acid” and its derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs and other useful compounds . For example, the ever-increasing popularity of fluorinated pyrazoles in various areas of science suggests that these compounds will continue to be a focus of research in the future .
Analyse Biochimique
Biochemical Properties
4-fluoro-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 4-fluoro-1H-pyrazole-3-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 4-fluoro-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This, in turn, affects various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-fluoro-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-pyrazole-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-1H-pyrazole-3-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-fluoro-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 4-fluoro-1H-pyrazole-3-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules. This localization is essential for its function, as it allows the compound to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of 4-fluoro-1H-pyrazole-3-carboxylic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, 4-fluoro-1H-pyrazole-3-carboxylic acid may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-fluoro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNFMBCBLMCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881668-91-3 | |
| Record name | 4-fluoro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)
![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
